(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol
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Overview
Description
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the second carbon of the propanol chain, making it optically active. The compound’s structure includes an indane moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be achieved through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one using a chiral borane reagent.
Grignard Reaction: Another method involves the Grignard reaction where 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one is reacted with a Grignard reagent followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one
Reduction: 2-(2,3-Dihydro-1H-inden-5-yl)propane
Substitution: 2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: May serve as a ligand in the study of enzyme-substrate interactions.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol would depend on its specific application. For instance, as a chiral building block, it may interact with enzymes or receptors in a stereospecific manner, influencing biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
2-(2,3-Dihydro-1H-inden-5-yl)ethanol: A similar compound with a shorter carbon chain.
2-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol chain.
Uniqueness
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the indane moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCFABQDUUDDGO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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